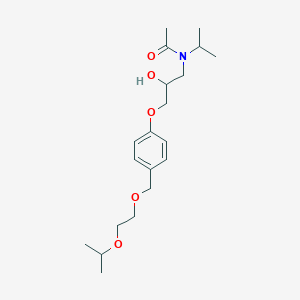
N-Acetyl bisoprolol
概要
説明
N-Acetyl bisoprolol is a derivative of bisoprolol, a beta-blocker commonly used to treat cardiovascular diseases such as hypertension, angina, and heart failure. This compound belongs to the beta-blocker class of antihypertensive drugs and is synthesized through acetylation reactions .
作用機序
Mode of Action
N-Acetylbisoprolol acts as a competitive antagonist at the β1-adrenergic receptors . This means it competes with natural ligands (like adrenaline) for binding to these receptors. When N-Acetylbisoprolol binds to the β1-adrenergic receptors, it prevents the activation of these receptors, thereby inhibiting the effects of adrenaline and noradrenaline on the heart .
Biochemical Pathways
It is known that the antagonism of β1-adrenergic receptors leads to a decrease in the activity of theadenylate cyclase-cAMP-protein kinase A pathway . This results in a reduction in heart rate and contractility, which can help to manage conditions like hypertension .
Result of Action
The molecular and cellular effects of N-Acetylbisoprolol’s action primarily involve the reduction of heart rate and contractility. By blocking the β1-adrenergic receptors, N-Acetylbisoprolol reduces the effects of adrenaline and noradrenaline on the heart. This leads to a decrease in heart rate and contractility, which can help to manage conditions like hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Acetylbisoprolol. It is known that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of many drugs . Therefore, it is reasonable to assume that similar factors might also influence N-Acetylbisoprolol.
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl bisoprolol is synthesized using acetylation reactions. The process involves reacting bisoprolol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
化学反応の分析
Types of Reactions
N-Acetyl bisoprolol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
科学的研究の応用
N-Acetyl bisoprolol has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of acetylation on beta-blockers.
Biology: Investigated for its potential effects on beta-adrenergic receptors in various biological systems.
Medicine: Explored as a potential antihypertensive agent with improved pharmacokinetic properties compared to bisoprolol.
Industry: Used in the development of new beta-blocker formulations and drug delivery systems.
類似化合物との比較
Similar Compounds
N-Formyl bisoprolol: Another derivative of bisoprolol synthesized through formylation reactions.
Bisoprolol: The parent compound, a widely used beta-blocker.
Atenolol: A beta-blocker with similar pharmacological properties but different chemical structure.
Uniqueness
N-Acetyl bisoprolol is unique due to its acetyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. This modification can potentially lead to improved efficacy and reduced side effects .
特性
IUPAC Name |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO5/c1-15(2)21(17(5)22)12-19(23)14-26-20-8-6-18(7-9-20)13-24-10-11-25-16(3)4/h6-9,15-16,19,23H,10-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDPWKWNWHTAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66722-65-4 | |
| Record name | N-Acetylbisoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066722654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYLBISOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358HBY7HWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


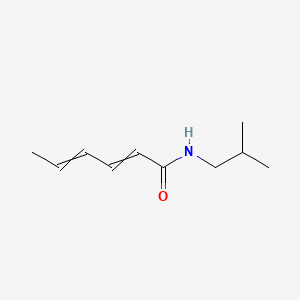
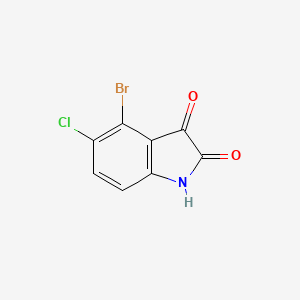

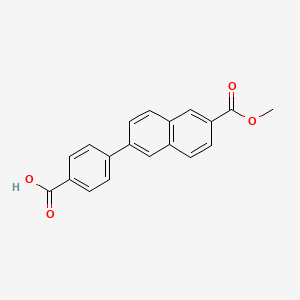

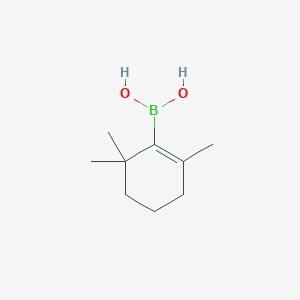
![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)
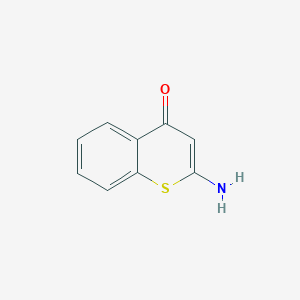
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)
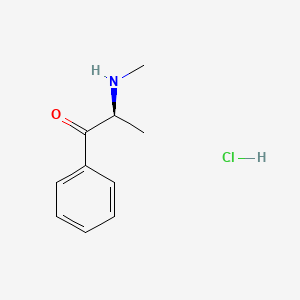
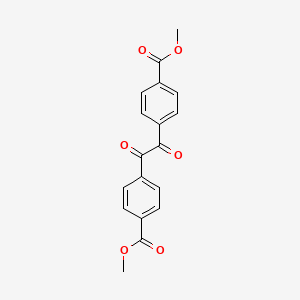
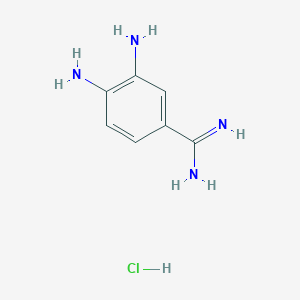

![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3330144.png)
